molecular formula C8H11N3O2S B131965 Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate CAS No. 776-53-4

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B131965
CAS RN: 776-53-4
M. Wt: 213.26 g/mol
InChI Key: QINRQIZOBCQKAZ-UHFFFAOYSA-N
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Patent
US09334267B2

Procedure details

Add concentrated ammonium hydroxide (335 mL, 8.60 mol) to a vigorously stirred suspension of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (200 g, 860 mmol) in ethanol (EtOH) (450 mL) and allow to stir overnight. Collect the solids by filtration, rinse with EtOH (2×100 mL) and H2O (3×200 mL) and dry in a vacuum oven (65-70° C.) overnight to afford the title compound (164.4 g, 90% yield) as a white solid. MS (m/z): 214.1 (M+1).
Quantity
335 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].Cl[C:4]1[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][N:7]=[C:6]([S:15][CH3:16])[N:5]=1>C(O)C>[NH2:2][C:4]1[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][N:7]=[C:6]([S:15][CH3:16])[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
335 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)SC
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse with EtOH (2×100 mL) and H2O (3×200 mL)
CUSTOM
Type
CUSTOM
Details
dry in a vacuum oven (65-70° C.) overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC(=NC=C1C(=O)OCC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 164.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.